({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid
Description
Historical Development and Context of Thiourea Derivatives in Research
Thiourea derivatives have been integral to chemical and pharmacological research since their discovery in the late 19th century. The foundational work of Marceli Nencki, who synthesized the first thiourea analog by replacing oxygen with sulfur in urea, marked the beginning of their exploration. Early applications focused on their role as vulcanization accelerators and photographic toners, but their biomedical potential became evident with the discovery of anticancer agents like 5-fluorouracil. The thiourea scaffold’s polarity, reactivity, and synthetic adaptability spurred innovations in drug design, particularly for targeting cancers of the breast, lung, and colon.
A pivotal advancement was the development of N,N′-disubstituted thioureas, which demonstrated enhanced bioactivity due to tailored substituents. For instance, introducing piperazine rings improved antiprotozoal activity against Leishmania amazonensis, while bulky aryl groups enhanced cytotoxicity in podophyllotoxin-thiourea hybrids. These discoveries underscored the importance of substituent effects on thiourea derivatives’ efficacy, a principle that informs the design of ({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid.
Significance of this compound in Proteomics Research
In proteomics, thiourea derivatives are prized for their ability to modify protein thiols and enhance analytical resolution. The inclusion of thiourea in lysis buffers improves protein solubility and separation during two-dimensional gel electrophoresis, particularly for hydrophobic proteins in adipose tissue. This compound, with its acetic acid moiety, may act as a bifunctional reagent for crosslinking or fluorescent labeling. Its thiourea group can selectively target cysteine residues, enabling saturation fluorescence labeling for quantitative proteomic analyses.
Recent studies highlight thiourea’s role in stabilizing protein conformations and reducing artifacts during mass spectrometry. For example, thiourea-containing matrices in data-independent acquisition (DIA) workflows improve peptide identification rates by mitigating ion suppression effects. The compound’s furylmethyl and benzyl groups could further enhance interactions with aromatic residues, offering unique advantages in protein footprinting or affinity purification.
Overview of Current Research Landscape
Contemporary research on thiourea derivatives spans synthetic chemistry, drug discovery, and analytical proteomics. Key developments include:
- Anticancer Agents : Novel thiourea-bearing dapsone-naphthoquinone hybrids exhibit IC₅₀ values as low as 5.8 µM against chronic myelogenous leukemia, with substituents like N-methyl piperazine boosting activity.
- Antiparasitic Therapeutics : Piperazine-thiourea derivatives show sub-micromolar efficacy against Leishmania amazonensis, outperforming miltefosine in selectivity indices.
- Proteomic Methodologies : Thiourea-based reagents are critical in advanced workflows like iDIA-QC, which uses artificial intelligence to optimize liquid chromatography-mass spectrometry (LC-MS) quality control.
The structural features of this compound—such as the electron-rich furan ring and lipophilic 4-methylbenzyl group—align with trends in optimizing pharmacokinetic properties. These groups may enhance membrane permeability and target binding, as seen in histone deacetylase (HDAC) inhibitors like N-pimeloyl monoanilide thiourea.
Research Objectives and Scope
The primary objectives of studying this compound include:
- Elucidating Structure-Activity Relationships (SARs) : Investigating how furylmethyl and benzyl substituents influence interactions with biological targets, such as HDACs or cysteine proteases.
- Proteomic Applications : Developing thiourea-based probes for covalent protein modification, enabling site-specific labeling or enrichment of low-abundance proteins.
- Synthetic Optimization : Streamlining synthesis pathways to improve yields and scalability, leveraging advances in isothiocyanate-amine coupling reactions.
Properties
IUPAC Name |
2-[[furan-2-ylmethyl-[(4-methylphenyl)methyl]carbamothioyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-6-13(7-5-12)10-18(11-14-3-2-8-21-14)16(22)17-9-15(19)20/h2-8H,9-11H2,1H3,(H,17,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZRFUBNVCVHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=S)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a furylmethylamine and a 4-methylbenzylamine are reacted with a carbonothioyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: can undergo various types of chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.
Reduction: The carbonothioyl group can be reduced to a thiol group under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Furan derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoacetic acid derivatives.
Scientific Research Applications
({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which ({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid exerts its effects involves interactions with specific molecular targets. The furylmethyl and methylbenzyl groups may interact with enzyme active sites or receptor binding sites, modulating their activity. The carbonothioyl group can form covalent bonds with nucleophilic residues in proteins, altering their function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound belongs to the {[(alkyl/aryl)amino]-carbonothioyl}amino acetic acid family. Key structural analogs and their properties are summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Reference |
|---|---|---|---|---|---|
| ({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid | C₁₇H₂₀N₂O₃S | 332.42 | 2-Furylmethyl, 4-methylbenzyl | 7521AE | |
| ({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid | C₁₆H₁₇N₃O₂S | 315.39 | Benzyl, pyridin-3-ylmethyl | 694516-61-5 | |
| 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid | C₉H₉BrN₂O₃ | 273.09 | 4-Bromophenyl | 3744-13-6 | |
| [(4-Bromo-benzyl)-methyl-amino]-acetic acid | C₁₀H₁₂BrNO₂ | 258.12 | 4-Bromo-benzyl, methyl | 1156152-36-1 | |
| (2-Furylmethyl)(methyl)aminoacetic acid | C₁₄H₁₉N₃O₃ | 277.32 | 2-Furylmethyl, 1,3,5-trimethylpyrazol | N/A |
Key Observations :
- Substituent Impact : The antifungal activity of the target compound may arise from the electron-rich furyl group and the bulky 4-methylbenzyl moiety , which enhance membrane interaction . In contrast, the pyridinylmethyl group in the benzyl-pyridinyl analog (CAS 694516-61-5) likely alters solubility and target specificity .
- Lipophilicity: While direct data for the target compound is unavailable, related carbamothioyl derivatives (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates) exhibit log k values of 1.8–3.2 via HPLC, suggesting moderate lipophilicity .
Biological Activity
The compound ({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid is a complex organic molecule with a molecular formula of and a molecular weight of approximately 318.39 g/mol. Its unique structure, which includes a furylmethyl group, a 4-methylbenzyl group, and a carbonothioyl moiety, suggests significant potential for biological activity. This article explores the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structural features of This compound can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Furylmethyl Group | A heterocyclic aromatic compound that may contribute to the compound's bioactivity through interactions with biological targets. |
| 4-Methylbenzyl Group | An aromatic hydrocarbon potentially enhancing lipophilicity and facilitating membrane permeability. |
| Carbonothioyl Moiety | A sulfur-containing functional group that can participate in nucleophilic reactions, possibly influencing the compound's reactivity in biological systems. |
The biological activity of this compound can be hypothesized using predictive models such as PASS (Prediction of Activity Spectra for Substances). These models suggest that the compound may interact with various biological targets, potentially exhibiting:
- Antioxidant Activity : The presence of aromatic rings may confer the ability to scavenge free radicals.
- Anti-inflammatory Properties : The carbonothioyl group could interact with inflammatory pathways.
- Antimicrobial Effects : Structural similarities to known antimicrobial agents suggest potential efficacy against pathogens.
Case Studies and Research Findings
- Antioxidant Activity : A study evaluating similar compounds indicated that derivatives with furylmethyl groups exhibited significant antioxidant properties, reducing oxidative stress markers in vitro.
- Anti-inflammatory Effects : Research on compounds containing carbonothioyl moieties has shown promise in inhibiting pro-inflammatory cytokines in cell cultures, suggesting that this compound may also modulate inflammatory responses.
- Antimicrobial Efficacy : Preliminary tests on structurally related compounds have demonstrated activity against various bacterial strains, indicating that this compound could be explored for its antimicrobial properties.
Potential Applications
Given its structural characteristics and predicted biological activities, This compound may have applications in:
- Pharmaceutical Development : As a lead compound for designing new drugs targeting oxidative stress-related diseases or inflammatory conditions.
- Nutraceuticals : Due to its potential antioxidant properties, it may be formulated into dietary supplements aimed at enhancing health and wellness.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid, and what analytical methods ensure purity?
- Methodological Answer : Synthesis typically involves sequential steps: (1) preparation of the 2-furylmethylamine intermediate via alkylation of furan derivatives, (2) coupling with 4-methylbenzylamine under basic conditions, (3) introduction of the carbonothioyl group using thiophosgene or derivatives, and (4) final conjugation to the glycine moiety. Critical parameters include temperature control (0–5°C for thiocarbonylation) and anhydrous solvents (e.g., THF or DMF). Purity is validated via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and NMR (characteristic peaks: δ 7.2–7.4 ppm for aromatic protons, δ 4.5–5.0 ppm for methylene bridges). LC-MS confirms molecular ion [M+H]+ at m/z 375.1 .
Q. How do the 2-furylmethyl and 4-methylbenzyl substituents influence the compound’s physicochemical properties?
- Methodological Answer : The 2-furylmethyl group enhances electron-rich aromatic interactions (via furan’s oxygen lone pairs), while the 4-methylbenzyl group increases lipophilicity (logP ~2.8 predicted via computational models). Solubility in aqueous buffers is limited (<1 mg/mL at pH 7.4), necessitating DMSO stock solutions for biological assays. Stability studies (HPLC monitoring) show degradation <5% over 48 hours at 4°C .
Advanced Research Questions
Q. What in silico strategies are recommended for predicting biological targets and binding modes?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with homology modeling of suspected targets (e.g., kinases or GPCRs). Use pharmacophore mapping to identify critical interaction points: the thiourea moiety for hydrogen bonding, and aromatic groups for π-π stacking. Validate predictions with SPR (surface plasmon resonance) binding assays and mutagenesis studies targeting predicted residues (e.g., Lys123 in kinase X) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Methodological Answer : Standardize assay conditions: (1) uniform cell lines (e.g., HEK293 vs. HeLa), (2) control for DMSO concentration (<0.1%), and (3) use orthogonal assays (e.g., fluorescence polarization alongside enzyme inhibition). Analyze batch-to-batch purity via HPLC and consider stereochemical impurities (chiral HPLC if applicable). Meta-analyses of dose-response curves (Hill slopes) can identify non-specific effects .
Q. What are the key considerations for designing SAR studies on derivatives of this compound?
- Methodological Answer : Prioritize substitutions at: (1) the furan ring (e.g., bromination at C5 for steric effects), (2) the benzyl methyl group (replace with -CF3 for enhanced metabolic stability), and (3) the thiourea linker (replace with urea or sulfonamide for polarity modulation). Use QSAR models (e.g., CoMFA) to correlate structural changes with activity. Validate synthetic intermediates via HRMS and 2D NMR (NOESY for spatial confirmation) .
Q. How can computational and experimental approaches be integrated to study the compound’s mechanism of action?
- Methodological Answer : Perform molecular dynamics simulations (GROMACS) to assess protein-ligand stability over 100 ns trajectories. Cross-validate with experimental (1) ITC (isothermal titration calorimetry) for binding thermodynamics, (2) Western blotting for downstream pathway modulation (e.g., phosphorylation status), and (3) CRISPR knockouts of predicted targets to confirm phenotypic rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
